
2-(4-Fluorophenoxy)phenol: Technical
Characterization & Synthetic Architecture

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)phenol

CAS No.: 91378-26-6

Cat. No.: B3166758

Get Quote

Executive Summary
2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) represents a specialized biaryl ether scaffold

critical in the development of agrochemicals and pharmaceutical intermediates. Unlike its para-

substituted isomer, this ortho-substituted phenol possesses unique intramolecular hydrogen

bonding capabilities and steric properties that influence its reactivity and binding affinity in

biological systems. This guide provides a rigorous analysis of its physicochemical properties,

validated synthetic pathways, and analytical fingerprints, serving as a definitive reference for

laboratory application.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
The core identity of 2-(4-Fluorophenoxy)phenol lies in its asymmetric ether linkage

connecting a phenolic ring to a para-fluorinated benzene ring. The presence of the fluorine

atom introduces specific electronic effects (inductive withdrawal) that modulate the acidity of

the phenolic hydroxyl group and the lipophilicity of the overall molecule.
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Table 1: Core Chemical Specifications
Property Specification

Chemical Name 2-(4-Fluorophenoxy)phenol

CAS Registry Number 91378-26-6

Molecular Formula C₁₂H₉FO₂

Molecular Weight 204.197 g/mol

Exact Mass 204.0587 g/mol

SMILES Oc1ccccc1Oc2ccc(F)cc2

Physical State Crystalline Solid

Melting Point 77–78 °C

Solubility
Soluble in DMSO, Methanol, Chloroform;

Insoluble in Water

pKa (Predicted) ~9.8 (Phenolic OH)

Synthetic Architecture: The Ullmann Coupling
Protocol[8]
The synthesis of 2-(4-Fluorophenoxy)phenol requires precision to avoid regioisomeric

byproducts. The most robust "Expert" route utilizes a copper-catalyzed Ullmann-type coupling.

This approach is superior to nucleophilic aromatic substitution (

) because the 4-fluorophenyl ring is not sufficiently electron-deficient to undergo facile

without harsh conditions that degrade the phenol.

Validated Synthetic Protocol
Objective: Selective mono-arylation of catechol.

Reagents: Catechol (1,2-dihydroxybenzene), 1-Bromo-4-fluorobenzene.

Catalyst: Copper(I) Iodide (CuI) (10 mol%).
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Ligand: 1,10-Phenanthroline or L-Proline (20 mol%) to stabilize the Cu-intermediate.

Base: Potassium Phosphate (

) or Cesium Carbonate (

).

Solvent: DMSO or DMF (Anhydrous).

Conditions: Inert atmosphere (

), 90–110 °C, 12–24 hours.

Step-by-Step Methodology:

Charge: In a glovebox or under argon flow, charge a reaction vessel with Catechol (1.0

equiv), CuI (0.1 equiv), Ligand (0.2 equiv), and Base (2.0 equiv).

Solvation: Add anhydrous DMSO. Stir to ensure ligand-catalyst complexation.

Addition: Add 1-Bromo-4-fluorobenzene (1.0 equiv). Note: Using excess catechol can reduce

bis-arylation, but requires difficult purification.

Reaction: Heat to 110 °C. Monitor via TLC/HPLC for the consumption of the aryl halide.

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to protonate the phenol and

remove copper salts) followed by brine.

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization
The following diagram illustrates the catalytic cycle and decision logic for the synthesis.

Reagents:
Catechol + 4-F-Ph-Br

Cu(I)-Ligand
Complex Formation

Mix in DMSO

Oxidative Addition
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Figure 1: Catalytic cycle for the Ullmann coupling synthesis of 2-(4-Fluorophenoxy)phenol,
highlighting the critical Cu(I)/Cu(III) redox shuttle.

Analytical Characterization
Trustworthy identification relies on orthogonal spectroscopic data. The following parameters

serve as the standard for quality control.

Proton NMR ( NMR)
Solvent:

, 400 MHz

5.40 ppm (s, 1H): Phenolic -OH. Broad singlet, exchangeable with

.

6.80–7.10 ppm (m, 8H): Aromatic region.

Ring A (Phenol): The protons at positions 3, 4, 5, and 6 will appear as a complex multiplet.

The proton ortho to the OH (C6-H) is typically doublet-like.

Ring B (Fluoro): The 4-fluorophenoxy group shows a characteristic splitting pattern. The

protons ortho to the fluorine (C3', C5') are shielded and split by both H and F (

Hz).

Fluorine NMR ( NMR)
-120.0 to -122.0 ppm: Single peak. The specific shift confirms the integrity of the C-F bond
and absence of defluorination side reactions.

Mass Spectrometry (GC-MS / LC-MS)
Molecular Ion (

): 204.2 m/z.[1]
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Fragmentation Pattern:

Loss of Fluorophenyl radical (

) may be observed.

Characteristic phenol fragments (

) at m/z 93.

Applications in Drug Discovery[10][11]
2-(4-Fluorophenoxy)phenol acts as a "privileged structure" in medicinal chemistry. Its

applications stem from two key properties:

Bioisosterism: The phenoxy group serves as a lipophilic spacer, mimicking diphenyl ethers

found in thyroid hormones and triclosan derivatives.

Metabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive site (C4

position) of the phenoxy ring, extending the half-life of the pharmacophore.
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Figure 2: Strategic utility of the scaffold in diverse chemical biology domains.
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Safety & Handling (SDS Highlights)
Hazards: Skin Irritant (H315), Eye Irritant (H319).

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the

phenolic moiety.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to

avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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